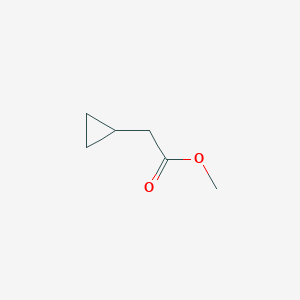

Methyl 2-cyclopropylacetate

CAS No.: 34108-21-9

Cat. No.: VC1970222

Molecular Formula: C6H10O2

Molecular Weight: 114.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 34108-21-9 |

|---|---|

| Molecular Formula | C6H10O2 |

| Molecular Weight | 114.14 g/mol |

| IUPAC Name | methyl 2-cyclopropylacetate |

| Standard InChI | InChI=1S/C6H10O2/c1-8-6(7)4-5-2-3-5/h5H,2-4H2,1H3 |

| Standard InChI Key | CRBILHZMYDIQRQ-UHFFFAOYSA-N |

| SMILES | COC(=O)CC1CC1 |

| Canonical SMILES | COC(=O)CC1CC1 |

Introduction

Chemical Structure and Properties

Basic Identification

Methyl 2-cyclopropylacetate presents a distinctive molecular architecture with the following identifiers:

| Parameter | Value |

|---|---|

| IUPAC Name | Methyl 2-cyclopropylacetate |

| CAS Number | 34108-21-9 |

| Molecular Formula | C₆H₁₀O₂ |

| Molecular Weight | 114.14 g/mol |

| InChI | InChI=1S/C6H10O2/c1-8-6(7)4-5-2-3-5/h5H,2-4H2,1H3 |

| InChIKey | CRBILHZMYDIQRQ-UHFFFAOYSA-N |

| SMILES | COC(=O)CC1CC1 |

The compound features a cyclopropyl group (three-membered carbon ring) attached to an acetic acid methyl ester moiety, creating a structure with unique chemical reactivity and potential biological interactions .

Physicochemical Properties

The physical and chemical properties of methyl 2-cyclopropylacetate contribute to its behavior in various applications:

Spectroscopic Characteristics

Spectroscopic data for methyl 2-cyclopropylacetate is valuable for identification and characterization purposes, with characteristic signals in nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy reflecting its structural features. While specific spectroscopic data is limited in the available literature, the compound would typically show distinctive cyclopropyl signals in ¹H NMR (0.1-0.8 ppm range) and characteristic ester carbonyl stretching frequencies (~1735 cm⁻¹) in IR spectroscopy .

Synthesis Methods

Classical Synthesis Approaches

Several synthetic routes to methyl 2-cyclopropylacetate have been reported in the literature:

-

Esterification of cyclopropylacetic acid with methanol under acidic conditions

-

Cyclopropanation of methyl acrylate or similar unsaturated esters using diazomethane or carbenoid reagents generated from diiodomethane

-

Simmons-Smith reaction with appropriate olefin precursors followed by esterification

A representative synthesis was described in one source involving zinc-copper coupling reactions:

"By the general procedure for the preparation of the cyclopropane derivatives were prepared the following compounds (% yield, b.p./mm., n20D, olefin used, moles olefin, CH2I2, Zn-Cu, and iodine employed, and reaction time in hrs. given): [...] cyclopropyl acetate, 31, 112°/760, 1.4099, CH2:CHOAc, 0.37, 0.19, 0.19, 0.20..."

Modern Synthetic Developments

Recent advances in cyclopropane chemistry have expanded the synthetic toolbox for preparing methyl 2-cyclopropylacetate and related compounds. A notable contemporary approach involves hydrogen-borrowing (HB) catalysis as described in recent literature:

"An expedient method for the α-cyclopropanation of ketones using hydrogen borrowing (HB) catalysis is described... We have demonstrated the feasibility of two complementary strategies, whereby the leaving group is installed on either the ketone or alcohol substrate, respectively."

These developments represent important progress in the synthetic accessibility of cyclopropyl-containing compounds like methyl 2-cyclopropylacetate, potentially facilitating their wider application in research and industry.

Biological Activity

Anti-inflammatory Properties

One of the most significant biological activities attributed to methyl 2-cyclopropylacetate is its reported ability to inhibit inflammatory cytokines, particularly interleukin-8 (IL-8). This property suggests potential applications in treating inflammation-related conditions.

Research has demonstrated that IL-8 (also known as CXCL8) plays a crucial role in various inflammatory processes by promoting neutrophil recruitment and activation . Compounds that can modulate this pathway, like methyl 2-cyclopropylacetate, hold promise for therapeutic development.

| Cytokine Pathway | Reported Effect of Methyl 2-Cyclopropylacetate | Potential Applications |

|---|---|---|

| IL-8 (CXCL8) | Inhibition of inflammatory cytokine production | Anti-inflammatory therapeutics |

| CXCR1/CXCR2 signaling | Indirect modulation through IL-8 inhibition | Reduction of neutrophil chemotaxis |

Applications

Pharmaceutical Research

The primary application of methyl 2-cyclopropylacetate appears to be in pharmaceutical research, particularly as:

-

A synthetic intermediate for preparing more complex cyclopropane-containing compounds

-

A potential modulator of inflammatory pathways through IL-8 inhibition

-

A research tool for investigating cyclopropyl-mediated biological effects

Organic Synthesis

In organic synthesis, methyl 2-cyclopropylacetate serves as:

-

A building block for more complex molecular structures

-

A source of the cyclopropyl functional group

-

A precursor to other cyclopropyl-containing derivatives through various transformations

| Precaution Type | Recommendations |

|---|---|

| Prevention | Keep away from heat, hot surfaces, sparks, open flames; Use only in well-ventilated areas; Wear protective gloves, clothing, and eye protection |

| Response | In case of fire: Use alcohol resistant foam or normal protein foam to extinguish; IF INHALED: Remove person to fresh air; IF ON SKIN: Wash with plenty of water |

| Storage | Store in a well-ventilated place; Keep cool; Store locked up |

| Disposal | Dispose of contents/container according to local regulations |

Comparison with Related Compounds

Structural Analogues

Several compounds structurally related to methyl 2-cyclopropylacetate have been studied and compared:

These structural analogues demonstrate how modifications to the basic cyclopropyl acetate scaffold can produce compounds with diverse properties and potential applications.

Functional Comparison

The functional properties of methyl 2-cyclopropylacetate can be compared with related compounds to understand its unique characteristics:

| Property | Methyl 2-cyclopropylacetate | Cyclopropylacetic acid | Methyl 2-amino-2-cyclopropylacetate |

|---|---|---|---|

| Solubility Profile | More lipophilic | More hydrophilic | Amphoteric character |

| Reactivity | Ester functional group chemistry | Carboxylic acid chemistry | Amino ester chemistry |

| Biological Activity | IL-8 inhibition reported | Less reported bioactivity | Amino acid derivative properties |

| Synthetic Utility | Building block | Versatile carboxylic acid functionality | Amino acid building block |

Research Findings and Future Directions

Current Research Landscape

Research involving methyl 2-cyclopropylacetate broadly falls into two categories:

-

Synthetic methodology: Development of new methods for the preparation of cyclopropyl-containing compounds, including methyl 2-cyclopropylacetate

-

Biological activity exploration: Investigation of the compound's effects on inflammatory pathways, particularly IL-8 inhibition and potential applications in cancer research

Emerging Applications

Based on the IL-8 inhibitory properties reported for methyl 2-cyclopropylacetate, several emerging applications warrant further research:

-

Inflammatory disease treatment: The compound's ability to inhibit IL-8 suggests potential applications in treating inflammatory conditions

-

Cancer therapy: Given the role of IL-8 in cancer progression, particularly in AML and MDS as highlighted in recent research, compounds that modulate this pathway could have anticancer applications

-

Structure-activity relationship (SAR) studies: Using methyl 2-cyclopropylacetate as a template for developing more potent and selective IL-8 pathway modulators

Future Research Directions

Several promising research directions for methyl 2-cyclopropylacetate include:

-

Comprehensive evaluation of its specific binding interactions with IL-8 receptors (CXCR1/CXCR2)

-

Exploration of structure-activity relationships through systematic modification of the cyclopropyl and ester moieties

-

Development of more selective analogues with enhanced biological activity

-

Clinical investigation of the compound's potential in treating inflammation-related conditions and certain cancers

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume